molecular formula C17H19FN4O2S B11276429 N-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide

N-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide

Cat. No.: B11276429
M. Wt: 362.4 g/mol
InChI Key: BHSUESJTOGGROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring, a piperazine ring, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide is unique due to its specific combination of a thiazole ring, a piperazine ring, and a fluorophenyl group

Properties

Molecular Formula

C17H19FN4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C17H19FN4O2S/c1-12(23)19-17-20-14(11-25-17)10-16(24)22-8-6-21(7-9-22)15-4-2-13(18)3-5-15/h2-5,11H,6-10H2,1H3,(H,19,20,23)

InChI Key

BHSUESJTOGGROO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.